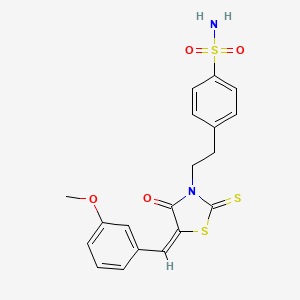

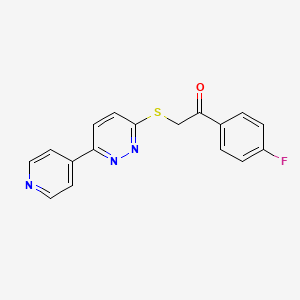

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H18Cl2N4O2S and its molecular weight is 473.37. The purity is usually 95%.

BenchChem offers high-quality 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Applications

Heterocycles by Cascade Reactions : Thioureido-acetamides are accessible through gas-solid reactions and serve as precursors for heterocyclic syntheses via one-pot cascade reactions. These reactions are efficient for producing various heterocycles like imidazo[1,2-c]pyrimidines, which are important in pharmaceutical and material sciences due to their atom economy and benign synthesis processes (Schmeyers & Kaupp, 2002).

Antitumor and Antimicrobial Activities

Antitumor Activity : Benzothiazole derivatives, which share structural motifs with the compound , have been evaluated for antitumor activity. These compounds, when bearing different heterocyclic ring systems, showed considerable anticancer activity against various cancer cell lines. Such studies highlight the potential of benzothiazole and imidazole derivatives in cancer treatment strategies (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Agents : Derivatives of benzimidazole and thiadiazole have shown significant antibacterial activity, suggesting their potential use in combating bacterial infections. This underscores the versatility of such compounds in pharmacological applications, including the potential antibacterial applications of the specified compound (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Photovoltaic and Corrosion Inhibition

Photovoltaic Efficiency and Corrosion Inhibition : Benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and as corrosion inhibitors. These compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, suggesting their utility in dye-sensitized solar cells (DSSCs). Additionally, their potential as corrosion inhibitors highlights their applicability in protecting metals from degradation (Mary et al., 2020).

Mechanism of Action

Target of action

The compound contains an imidazole ring, which is a common feature in many biologically active molecules . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of this compound could be numerous and would depend on the specific substituents present in the molecule.

Mode of action

The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the target they interact with. For example, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .

Pharmacokinetics

The ADME properties of the compound would depend on its specific structure. Generally, imidazole derivatives are expected to have good solubility due to the presence of the polar imidazole ring .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets a bacterial enzyme, it could result in the inhibition of bacterial growth .

Action environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the ionization state of the imidazole ring could change with pH, potentially affecting the compound’s interaction with its targets .

properties

IUPAC Name |

2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N4O2S/c1-14-9-20(27-30-14)26-21(29)13-31-22-25-11-19(16-7-8-17(23)18(24)10-16)28(22)12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRUHBSJXNTPMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2455310.png)

![2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane](/img/structure/B2455314.png)

![Ethyl (Z)-3-[4-[(2-chloroacetyl)amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B2455321.png)

![4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2455324.png)

![4-methoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2455325.png)

![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/no-structure.png)

![4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2455327.png)

![3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2455328.png)